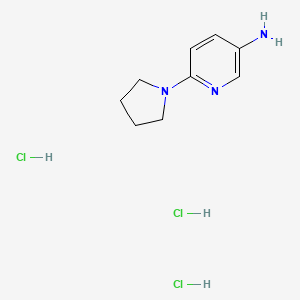

6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl

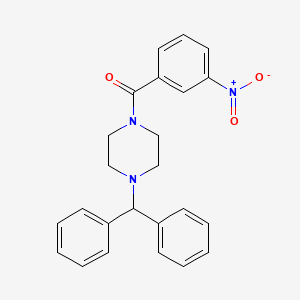

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl” is a pyridine derivative with a pyrrolidine group attached to it. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Pyrrolidine is a cyclic amine, and its presence can significantly alter the chemical properties of the compound .

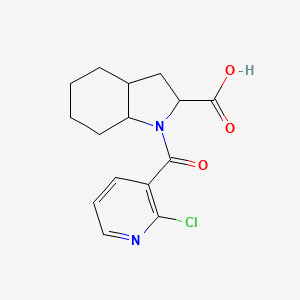

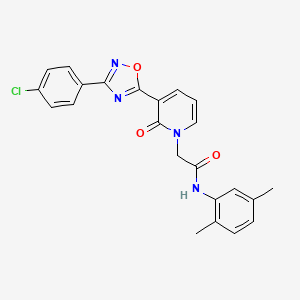

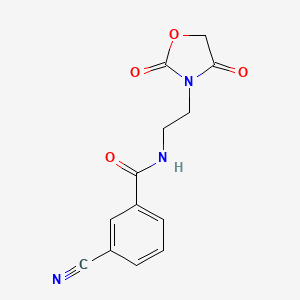

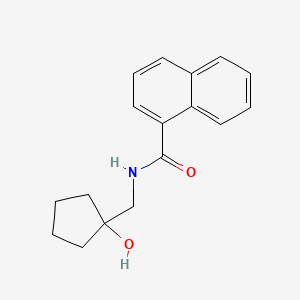

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring and a pyrrolidine ring. The exact structure would depend on the positions of these rings relative to each other .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and pyrrolidine rings. Pyridine is a relatively unreactive compound, but it can undergo electrophilic substitution reactions. Pyrrolidine is a secondary amine and can therefore engage in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the pyridine and pyrrolidine rings, the presence of the amine group, and the overall size and shape of the molecule .科学的研究の応用

Coordination Chemistry and Ligand Synthesis

Luminescent Lanthanide Compounds for Biological Sensing : Derivatives of pyridine-based ligands have been utilized to create luminescent lanthanide compounds with potential applications in biological sensing. The focus has been on compounds exhibiting unusual thermal and photochemical spin-state transitions, highlighting their versatility in coordination chemistry (Halcrow, 2005).

Advances in Complex Chemistry : Recent studies have advanced the synthesis of multi-functional spin-crossover switches and the incorporation of emissive f-element podand centres into biomedical sensors. These developments underscore the utility of pyridine-based ligands in creating functional soft materials, surface structures, and catalysts (Halcrow, 2014).

Fluorescent Probes and Drug Delivery

Fluorescent Probes for Cation Detection : Tridentate ligands based on pyridinyl-substituted compounds have been reported as effective fluorescent probes for detecting cations. These compounds show large Stokes shifts and high quantum yields, making them suitable for sensing applications, particularly in the detection of metals like Cu2+ at nanomolar concentrations (García et al., 2019).

Encapsulation in Water-Soluble Metalla-Cages for Drug Delivery : Pyridine and pyrrole derivatives have been encapsulated in water-soluble metalla-cages, demonstrating an innovative approach to drug delivery. This encapsulation enhances the cytotoxicity of compounds against cancer cells, showcasing the potential of these complexes in medicinal chemistry (Mattsson et al., 2010).

Catalysis and Material Science

Catalytic Properties and Water Oxidation : Ru complexes containing pyridine moieties have been developed for water oxidation, a critical reaction for energy conversion and storage. These complexes exhibit remarkable efficiency, with turnover numbers indicating their potential in catalytic applications (Zong & Thummel, 2005).

Electron Mobility in Polymer Semiconductors : A record high electron mobility has been achieved in polymer semiconductors using pyridine-based building blocks, underlining the importance of these compounds in developing advanced materials for electronics (Sun et al., 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

6-pyrrolidin-1-ylpyridin-3-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.3ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;;;/h3-4,7H,1-2,5-6,10H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBHUTTXGQVNQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2954449.png)

![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2954450.png)

![1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride](/img/structure/B2954451.png)

![N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2954456.png)

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2954458.png)

![1,1,1-Trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2954461.png)

![8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2954469.png)